molecular formula C7H7N3 B1525238 1H-pyrrolo[2,3-c]pyridin-4-amine CAS No. 1190320-10-5

1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No. B1525238
M. Wt: 133.15 g/mol
InChI Key: FSUXDDPRSWEDMB-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound . It is used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine .


Physical And Chemical Properties Analysis

1H-pyrrolo[2,3-c]pyridin-4-amine is a solid compound . It has a molecular weight of 133.15 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including "1H-pyrrolo[2,3-c]pyridin-4-amine," are synthesized through various chemical reactions, providing essential insights into the preparation and utility of pyrrole systems. These derivatives find applications in developing electrically conducting films, solvents, and intermediates with low toxicity, showcasing their versatility in chemical synthesis and material science (Anderson & Liu, 2000).

Synthesis of Trans-[Co(III)(bpb)(amine)2]X Complexes

This research highlights the synthesis and characterization of complexes involving pyrrolidine derivatives, demonstrating the structural diversity achievable through the interaction of "1H-pyrrolo[2,3-c]pyridin-4-amine" derivatives with transition metals. The study contributes to the understanding of molecular structures and potential applications in catalysis and material sciences (Amirnasr, Schenk, & Meghdadi, 2002).

Chemical Transformations and Applications

Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines

Demonstrating the utility of palladium-catalyzed intramolecular amination, this study presents an efficient method to synthesize various cyclic compounds, including pyrrolidine derivatives. The research underscores the strategic use of unactivated C-H bonds in organic synthesis, providing a pathway to functionalize "1H-pyrrolo[2,3-c]pyridin-4-amine" and its analogs for diverse applications (He et al., 2012).

Sustainable Catalytic Pyrrole Synthesis

Highlighting the importance of sustainability in chemical synthesis, this research introduces an iridium-catalyzed method for synthesizing pyrrole derivatives from renewable resources. The approach, applicable to "1H-pyrrolo[2,3-c]pyridin-4-amine" derivatives, emphasizes the creation of C–N and C–C bonds while promoting environmental friendliness through the use of secondary alcohols and amino alcohols as starting materials (Michlik & Kempe, 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXDDPRSWEDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696620
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridin-4-amine

CAS RN

1190320-10-5
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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